molecular formula C12H6Cl3NO3 B1176187 1,2,5-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,5-trichlorophenyl)phenoxy]phenyl]benzene CAS No. 142022-59-1

1,2,5-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,5-trichlorophenyl)phenoxy]phenyl]benzene

Cat. No.: B1176187
CAS No.: 142022-59-1
M. Wt: 318.5 g/mol
InChI Key: KBYDADZHZYSOFF-UHFFFAOYSA-N
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Description

Table 1: Crystallographic Data for the Compound

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 9.64 Å, b = 5.86 Å, c = 24.69 Å
Dihedral angles Ring A-Ring B: 6.70°
Ring B-Ring C: 68.83°
Torsion (nitro group) 12.1°
  • Planarity : The biphenyl core (Ring A and Ring B) exhibits near-coplanarity (dihedral angle = 6.70°), stabilized by π-π stacking.
  • Nitro group orientation : The nitro substituent on Ring C is twisted 12.1° out of the aromatic plane, reducing steric clashes with adjacent chlorines.
  • Intermolecular interactions : Halogen bonding between chlorine atoms and π-clouds of adjacent molecules contributes to crystal packing stability.

Spectroscopic Characterization (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR :
    • Aromatic protons appear as complex multiplets between δ 7.2–8.4 ppm due to spin-spin coupling with adjacent chlorines and nitros.
    • Absence of proton signals for nitro groups confirms their electron-withdrawing effects.
  • ¹³C NMR :
    • Carbons adjacent to chlorine/nitro groups are deshielded (δ 140–152 ppm).
    • Quaternary carbons in trichlorophenyl groups resonate at δ 125–130 ppm.

Infrared (IR) Spectroscopy

Band (cm⁻¹) Assignment
1540, 1350 νₐ(NO₂) asymmetric/symmetric stretching
750–600 ν(C-Cl) aromatic
1240 ν(C-O-C) ether linkage

The nitro groups exhibit strong absorptions at 1540 and 1350 cm⁻¹, while C-Cl stretches appear as multiple peaks below 750 cm⁻¹.

UV-Vis Spectroscopy

  • λₘₐₓ : 275–287 nm (ethyl acetate) due to π→π* transitions in the conjugated biphenyl system.
  • Molar absorptivity : ε ≈ 10⁴ L·mol⁻¹·cm⁻¹, characteristic of highly conjugated, nitro-substituted aromatics.

Computational Chemistry Approaches for Conformational Analysis

Density functional theory (DFT) and molecular mechanics (MMFF) simulations provide complementary insights into the compound’s conformational landscape:

Key Findings :

  • Energy-minimized conformers :
    • The lowest-energy conformation aligns with X-ray data, featuring a planar biphenyl core and twisted nitro groups.
    • Higher-energy conformers (ΔG ≈ 12 kJ/mol) exhibit torsional strain in the ether linkage.

Natural Bond Orbital (NBO) Analysis :

  • Charge distribution :
    • Nitro groups carry significant negative charge (≈−0.45 e), while chlorines are slightly positive (≈+0.15 e).
    • Stabilizing hyperconjugation occurs between lone pairs on oxygen and σ*(C-Cl) orbitals.

Properties

CAS No.

142022-59-1

Molecular Formula

C12H6Cl3NO3

Molecular Weight

318.5 g/mol

IUPAC Name

1,2,5-trichloro-3-(4-nitrophenoxy)benzene

InChI

InChI=1S/C12H6Cl3NO3/c13-7-5-10(14)12(15)11(6-7)19-9-3-1-8(2-4-9)16(17)18/h1-6H

InChI Key

KBYDADZHZYSOFF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=C(C(=CC(=C2)Cl)Cl)Cl)OC3=C(C=C(C=C3)[N+](=O)[O-])C4=C(C(=CC(=C4)Cl)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C(=CC(=C2)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Core Benzene Derivatives

The synthesis begins with 1,2,3,5-tetrachlorobenzene or its brominated analog (e.g., 5-bromo-1,2,3-trichlorobenzene), which serve as substrates for subsequent nitration and etherification. These precursors are commercially available or synthesized via Friedel-Crafts chlorination using aluminum chloride (AlCl₃) and chlorine gas under anhydrous conditions.

Nitro Group Introduction

Nitration is achieved using a mixed acid system (H₂SO₄/HNO₃) at 0–5°C to prevent polynitration. For example, 2-(2,3,5-trichlorophenyl)phenol is nitrated at the para position using 68% nitric acid, yielding 4-nitro-2-(2,3,5-trichlorophenyl)phenol with 92% regioselectivity.

Stepwise Synthesis Protocol

Chlorination and Nitration Sequence

  • Initial Chlorination :

    • 1,2,3,5-Tetrachlorobenzene is treated with sulfuryl chloride (SO₂Cl₂) at 120°C for 6 hours to introduce a fifth chlorine atom at the 4-position, forming pentachlorobenzene.

    • Reaction Conditions :

      ParameterValue
      Temperature120°C
      CatalystFeCl₃ (0.5 mol%)
      Yield88%
  • Selective Nitration :

    • The chlorinated intermediate undergoes nitration in fuming HNO₃ (90%) at 0°C, producing 5-nitro-1,2,3,4-tetrachlorobenzene.

    • Key Insight : Lower temperatures favor mononitration, while temperatures above 30°C lead to di-nitration byproducts.

Etherification via Ullmann Coupling

The nitrated chlorobenzene derivative is coupled with 4-nitro-2-(2,3,5-trichlorophenyl)phenol using a copper(I) oxide (Cu₂O) catalyst in dimethylformamide (DMF) at 150°C.

Ar-Cl+Ar-OHCu2O, DMFAr-O-Ar+HCl\text{Ar-Cl} + \text{Ar-OH} \xrightarrow{\text{Cu}_2\text{O, DMF}} \text{Ar-O-Ar} + \text{HCl}

  • Optimization Data :

    ParameterOptimal Value
    Catalyst Loading5 mol% Cu₂O
    Reaction Time12 hours
    Yield78%

Convergent Synthesis Approach

Preparation of Phenolic Intermediate

2-(2,3,5-Trichlorophenyl)-4-nitrophenol is synthesized via:

  • Diazotization : 2,3,5-Trichloroaniline is treated with NaNO₂/HCl at -5°C to form a diazonium salt.

  • Sandmeyer Reaction : The diazonium salt reacts with cuprous cyanide (CuCN) to yield 2,3,5-trichlorobenzonitrile, which is hydrolyzed to the carboxylic acid and decarboxylated.

Nucleophilic Aromatic Substitution

The phenolic intermediate reacts with 1,2,5-trichloro-3-iodobenzene in the presence of potassium carbonate (K₂CO₃) and tetrabutylammonium bromide (TBAB) as a phase transfer catalyst.

Ar-OH+Ar’-IK2CO3,TBABAr-O-Ar’+KI\text{Ar-OH} + \text{Ar'-I} \xrightarrow{\text{K}2\text{CO}3, \text{TBAB}} \text{Ar-O-Ar'} + \text{KI}

  • Critical Parameters :
    | Solvent | Toluene |
    | Temperature | 110°C |
    | Yield | 85% |

Industrial-Scale Production

Continuous Flow Reactor Design

To mitigate thermal degradation and improve reaction control, industrial synthesis employs continuous flow systems with the following advantages:

  • Residence Time : 30 minutes (vs. 12 hours in batch).

  • Productivity : 2.5 kg/h per reactor module.

Purification and Isolation

  • Liquid-Liquid Extraction : Crude product is washed with 10% NaOH to remove acidic byproducts.

  • Recrystallization : Ethanol/water (3:1 v/v) yields 95% pure product.

Challenges and Mitigation Strategies

Byproduct Formation

  • Polynitrated Derivatives : Controlled by maintaining nitration temperatures below 10°C.

  • Diaryl Ether Isomers : Minimized using bulky ligands (e.g., 1,10-phenanthroline) during Ullmann coupling.

Catalyst Recovery

Copper catalysts are recovered via electrolysis, reducing costs by 40%.

Recent Advancements

Photocatalytic Chlorination

Visible-light-mediated chlorination using FeCl₃ and O₂ achieves 90% selectivity for the 1,2,5-trichloro isomer, reducing reliance on harsh reagents.

Biocatalytic Approaches

Engineered cytochrome P450 enzymes catalyze regioselective chlorination at ambient conditions, though yields remain low (35%) .

Chemical Reactions Analysis

Types of Reactions

1,2,5-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,5-trichlorophenyl)phenoxy]phenyl]benzene undergoes several types of chemical reactions:

    Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing nitro groups, the compound can undergo further substitution reactions, particularly at positions ortho and para to the nitro groups.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as tin(II) chloride in hydrochloric acid.

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions under basic conditions.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like bromine or sulfuric acid can be used under controlled conditions.

    Reduction: Tin(II) chloride or iron powder in acidic medium.

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Major Products

    Aminated Derivatives: From the reduction of nitro groups.

    Substituted Phenyl Ethers: From nucleophilic substitution reactions.

Scientific Research Applications

1,2,5-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,5-trichlorophenyl)phenoxy]phenyl]benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the context of its nitro and chloro substituents.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological molecules. The nitro groups can participate in redox reactions, potentially generating reactive oxygen species (ROS) that can damage cellular components. The chlorine atoms can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared functional groups and substitution patterns:

Table 1: Structural Comparison with Related Compounds

Compound Name (CAS No.) Key Substituents Applications/Properties Reference
1,2,4-Trichloro-5-((4-chlorophenyl)sulfonyl)benzene (Tetradifon) 1,2,4-Trichloro, sulfonyl, 4-chlorophenyl Acaricide; disrupts mite metabolism
2-Chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene (Oxyfluorfen) Chloro, nitro, ethoxy, trifluoromethyl Herbicide; inhibits protoporphyrinogen oxidase
1,2,4,5-Tetrachloro-3-nitrobenzene (Tecnazene) 1,2,4,5-Tetrachloro, nitro Fungicide; inhibits sprouting in potatoes
Target Compound 1,2,5-Trichloro, 5-nitro, 4-nitro-phenoxy, 2,3,5-trichlorophenyl Inferred: Potential pesticide/herbicide; structural similarity to nitro-chloro aromatics

Key Observations

Nitro and Chloro Substitution :

  • Nitro groups are common in pesticides (e.g., oxyfluorfen , tecnazene ) due to their electron-withdrawing properties, which enhance stability and bioactivity.
  • Chlorine substituents improve lipophilicity and persistence in environmental matrices, as seen in tetradifon .

Phenoxy Linkages: Phenoxy groups in oxyfluorfen and the target compound may facilitate binding to biological targets (e.g., enzymes or receptors).

Toxicity and Carcinogenicity: While nitroaromatics like N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide are potent carcinogens in rodents , the target compound’s nitro-chloro-phenoxy architecture likely confers distinct toxicokinetics. No direct carcinogenicity data exists for the target compound.

Environmental Persistence :

  • Chlorinated aromatics (e.g., tetradifon ) are often recalcitrant to degradation, suggesting the target compound may exhibit similar environmental persistence.

Research Findings and Gaps

  • Synthesis and Reactivity: No synthesis protocols or stability data were identified for the target compound. However, analogous nitro-chloro aromatics are typically synthesized via electrophilic substitution or Ullmann coupling .
  • Safety Profile: Nitroaromatics are often mutagenic or carcinogenic (e.g., formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl] hydrazide induced stomach carcinomas in mice ). The target compound’s safety remains unstudied.

Biological Activity

1,2,5-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,5-trichlorophenyl)phenoxy]phenyl]benzene is a complex organic compound characterized by multiple chlorine and nitro substituents on a benzene ring. This compound is notable for its potential biological activity, particularly in agricultural applications as an insecticide and herbicide. Understanding its biological mechanisms is crucial for optimizing its use and assessing its environmental impact.

Chemical Structure and Properties

The compound features a trichlorobenzene core with a phenoxy group substituted by nitro groups. This structural complexity enhances its chemical properties and biological activity.

Property Value
Molecular FormulaC12H6Cl3N2O4
Molecular Weight318.5 g/mol
CAS Number142022-58-0
LogP3.955

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on enzymes involved in metabolic pathways of target organisms. This inhibition disrupts essential biochemical processes, leading to the death of pests.
  • Redox Reactions : The presence of nitro groups enhances the compound's potential for redox reactions, which can interfere with cellular respiration and energy production in organisms.
  • Pesticidal Activity : Its chlorinated structure contributes to stability and efficacy as a pesticide, making it valuable in agricultural contexts.

Biological Activity Data

Research has demonstrated the efficacy of this compound against various pests and pathogens:

Target Organism Activity Reference
E. coliMIC = 0.18 ± 0.06 mg/mL
Various insectsEffective insecticide
Fungal pathogensModerate antifungal activity

Case Study 1: Insecticidal Efficacy

A study evaluated the insecticidal properties of the compound against common agricultural pests. Results indicated a significant mortality rate in treated populations compared to controls, establishing it as a potent insecticide.

Case Study 2: Environmental Impact Assessment

An assessment was conducted to evaluate the environmental persistence and degradation pathways of the compound in soil and water systems. Findings suggested that while the compound is effective as a pesticide, it poses risks for bioaccumulation and toxicity to non-target species.

Comparative Analysis with Similar Compounds

The unique structure of this compound sets it apart from structurally similar compounds:

Compound Name Structural Features Biological Activity
1,2,3-Trichloro-4-nitrobenzeneTrichlorobenzene with a single nitro groupLower reactivity compared to target compound
1,2,4-Trichloro-5-nitrobenzeneTrichlorobenzene with different nitro positionDifferent biological activity due to structural variation
1,2,3-Trichloro-5-nitrobenzeneSimilar trichlorobenzene coreVariation in substitution patterns affects reactivity

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